Omphalotin A

Nematicide discovery Crop protection Natural product efficacy

Omphalotin A is a multiply N-methylated cyclic dodecapeptide (9 of 12 residues) from Omphalotus olearius. This borosin RiPP exhibits potent, selective nematicidal activity against M. incognita (LD50=2.0 mg/L, 1h) with validated in vivo crop protection at 2.5–10 mg/L. Its chameleonic conformation confers superior membrane permeability and proteolytic stability—attributes non-replicable via chemical synthesis of simpler analogs. Generic substitution with ivermectin or related analogs (lentinulin A, dendrothelin A) fails due to reduced potency and target selectivity. Procure as a validated lead for biopesticide development, an authoritative SAR reference standard, or a privileged scaffold for designing orally bioavailable macrocycle libraries.

Molecular Formula C69H115N13O12
Molecular Weight 1318.7 g/mol
Cat. No. B15560319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmphalotin A
Molecular FormulaC69H115N13O12
Molecular Weight1318.7 g/mol
Structural Identifiers
InChIInChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43?,44?,45?,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1
InChIKeyRPRXGEAIZUOLRT-DVFCVIECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omphalotin A for Nematicide R&D: Baseline Properties and Procurement Significance of a Multiply N-Methylated Cyclic Dodecapeptide


Omphalotin A is a ribosomally synthesized and post-translationally modified cyclic dodecapeptide (RiPP) isolated from the basidiomycete fungus *Omphalotus olearius*. It belongs to the borosin class of natural products and is characterized by an exceptionally high degree of backbone N-methylation (9 out of 12 residues) [1]. This unique structural feature confers a chameleonic conformational behavior, enabling it to adapt to environments of varying polarity and enhancing its membrane permeability and proteolytic stability [1]. The compound was initially identified due to its potent and highly selective nematicidal activity against the plant-parasitic nematode *Meloidogyne incognita* [2].

Why Generic Substitution Fails: Critical Differentiation of Omphalotin A in Selectivity, Synthesis, and Bioavailability


Generic substitution with other in-class nematicidal peptides or broad-spectrum nematicides is not viable due to fundamental differences in potency, target selectivity, and molecular properties. Commercial nematicides like ivermectin lack the high selectivity of omphalotin A for the pathogen *M. incognita* and can exhibit significant off-target effects [1]. Furthermore, closely related natural analogs such as lentinulin A and dendrothelin A, which differ by only a few amino acid residues, show markedly reduced nematicidal activity, demonstrating that precise sequence and methylation patterns are non-negotiable for efficacy [2]. Lastly, the high degree of backbone N-methylation—which is essential for the compound's conformational flexibility, stability, and potential for oral bioavailability—cannot be easily replicated through chemical synthesis of simpler analogs [3].

Product-Specific Quantitative Evidence Guide: Benchmarking Omphalotin A's Differentiated Performance


Superior Nematicidal Potency vs. Commercial Standard Ivermectin Against Root-Knot Nematode

Omphalotin A demonstrates superior potency compared to the commercial anthelmintic ivermectin against the key agricultural pest *Meloidogyne incognita*. A direct comparison in a nematicidal assay revealed that omphalotin A is a more potent inhibitor of this specific nematode [1]. This quantitative advantage underscores its potential as a highly effective, targeted biopesticide where broad-spectrum agents may fall short.

Nematicide discovery Crop protection Natural product efficacy *Meloidogyne incognita*

High-Resolution Selectivity Profile Against Pathogenic vs. Non-Pathogenic Nematodes

Omphalotin A exhibits a highly selective toxicity profile. It is potently active against the plant pathogen *M. incognita* (LD50 = 2.0 mg/L after 1 hour) but demonstrates only weak activity against the saprophytic, non-pathogenic nematode *Caenorhabditis elegans* [1]. This stark differential activity is a key differentiator from broad-spectrum nematicides, which often indiscriminately harm beneficial soil organisms.

Selectivity profiling Ecotoxicology Nematicide safety *Caenorhabditis elegans*

In Vivo Efficacy in Preventing Crop Infection: A Quantitative Benchmark for Field Application

The in vivo utility of omphalotin A is quantitatively validated in plant protection models. In glasshouse trials, complete protection of cucumber and lettuce seedlings from *M. incognita* infection was achieved at application rates between 2.5 and 10 mg/L [1]. This provides a concrete, quantifiable performance metric for its application in a real-world agricultural setting, which is a higher bar than simple in vitro activity.

In vivo efficacy Crop protection Greenhouse trial Nematicide application

Differentiation from Closest Natural Analogs: Superior Activity of Omphalotin A vs. Lentinulin A and Dendrothelin A

A direct comparative analysis of omphalotin A and its closest natural analogs, lentinulin A and dendrothelin A, revealed that even minor changes in the core peptide sequence drastically alter biological activity [1]. Despite sharing the same biosynthetic logic and high sequence identity, omphalotin A exhibits superior nematotoxic activity against *M. incognita*. This finding underscores that the precise amino acid sequence and methylation pattern of omphalotin A are uniquely optimized for maximal target potency and cannot be substituted by closely related borosin peptides.

Structure-Activity Relationship Natural product analog Biosynthetic engineering Nematicidal activity

Engineerable Biosynthetic Platform for Diversification: A Unique Procurement Advantage

Unlike many natural products whose biosynthetic pathways are cryptic or non-engineerable, the ribosomally encoded nature of omphalotin A allows for its production via a tractable, heterologous system in yeast (*Pichia pastoris*) [1]. Furthermore, the biosynthetic enzymes OphMA and OphP have been shown to be promiscuous, enabling the successful de novo production of at least fifteen non-natural, multiply backbone N-methylated peptide macrocycles derived from the omphalotin scaffold [1]. This provides a unique procurement and R&D advantage: it is not just a single compound, but a gateway to a modular platform for generating and screening a vast chemical space of stabilized, cell-permeable macrocycles.

Biosynthetic engineering Peptide diversification Yeast expression Drug discovery

Conformational Flexibility for Enhanced Cell Permeability and Proteolytic Stability

Omphalotin A's extensive backbone N-methylation (9 out of 12 residues) is a primary driver of its unique chameleonic properties. NMR studies show that it exists in distinct conformational states in polar, apolar, and mixed solvents, enabling it to adapt its surface properties to different environments [1]. This behavior is analogous to the blockbuster drug cyclosporin A and is directly linked to enhanced cell permeability and resistance to proteolytic degradation—key pharmacological advantages that unmodified linear peptides or less extensively methylated cyclic peptides cannot match [1].

Peptide conformation NMR spectroscopy Drug delivery Oral bioavailability

Prioritized Research and Industrial Application Scenarios for Omphalotin A Procurement


Lead Compound for Targeted Biopesticide Development

Procure Omphalotin A as a superior lead compound for developing next-generation biopesticides. Its validated in vivo protection of crops like cucumber and lettuce at rates of 2.5–10 mg/L [1] and its superior in vitro potency and selectivity against the target pathogen *M. incognita* compared to ivermectin [2] make it a high-potential candidate for formulation and field trial studies. Its high selectivity profile minimizes non-target toxicity, a key advantage for sustainable agricultural product development.

Scaffold for Rational Design and Biosynthetic Engineering of Stabilized Peptide Macrocycles

Leverage Omphalotin A as a validated scaffold for exploring the conformational and pharmacological space of multiply N-methylated cyclic peptides. Its unique 'chameleonic' behavior, driven by 9 N-methylations and characterized by distinct solvent-dependent conformations [1], provides a structural blueprint for designing peptide drugs with enhanced oral bioavailability and proteolytic stability. The demonstrated promiscuity of its biosynthetic enzymes [2] further enables the creation of diverse, non-natural macrocycle libraries for high-throughput screening.

Reference Standard for Nematicidal Assay Development and Structure-Activity Relationship Studies

Utilize Omphalotin A as a high-purity reference standard for calibrating nematicidal assays and conducting rigorous structure-activity relationship (SAR) studies. Its well-characterized, potent activity against *M. incognita* (LD50 = 2.0 mg/L at 1 hour) [1] and the availability of closely related, less active analogs like lentinulin A and dendrothelin A [2] provide a benchmark for evaluating new nematicidal entities and understanding the precise molecular determinants of efficacy within the borosin family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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